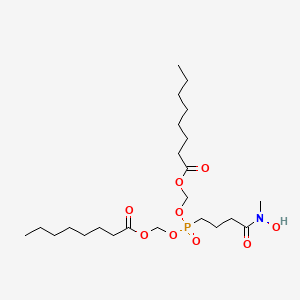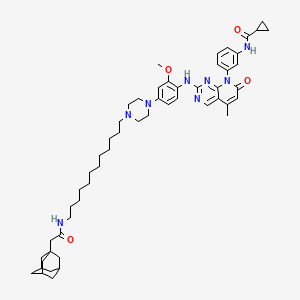
Akt3 degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt3 degrader 1, also known as compound 12l, is a selective degrader of the Akt3 protein. This compound has shown significant potential in overcoming resistance induced by certain cancer treatments, such as Osimertinib in non-small cell lung cancer cells. This compound exhibits anti-proliferative activity and significantly inhibits tumor growth in mice .
Méthodes De Préparation
Akt3 degrader 1 is synthesized using a series of chemical reactions that involve the formation of a heterobifunctional molecule. This molecule typically consists of a ligand that binds to Akt3, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include optimizing reaction conditions, such as temperature, solvent, and pH, to maximize yield and purity.
Analyse Des Réactions Chimiques
Akt3 degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Akt3 degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the degradation of proteins through the ubiquitin-proteasome system.
Biology: It helps in understanding the role of Akt3 in cellular processes and its involvement in cancer progression.
Medicine: It is being investigated as a potential therapeutic agent for overcoming drug resistance in cancer treatments.
Industry: It may have applications in the development of new cancer therapies and the study of protein degradation mechanisms
Mécanisme D'action
Akt3 degrader 1 exerts its effects by binding to the Akt3 protein and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of Akt3. The degradation of Akt3 disrupts its role in the PI3K–PTEN–Akt–mTOR signaling pathway, which is crucial for cell growth and survival. By targeting Akt3, this compound effectively inhibits tumor growth and overcomes resistance to certain cancer treatments .
Comparaison Avec Des Composés Similaires
Akt3 degrader 1 is unique in its selectivity for the Akt3 isoform. Similar compounds include:
This compound stands out due to its specificity for Akt3, making it a valuable tool for studying the unique roles of this isoform in cancer biology and therapy.
Propriétés
Formule moléculaire |
C53H72N8O4 |
|---|---|
Poids moléculaire |
885.2 g/mol |
Nom IUPAC |
N-[3-[2-[4-[4-[12-[[2-(1-adamantyl)acetyl]amino]dodecyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C53H72N8O4/c1-37-26-49(63)61(44-15-13-14-42(30-44)56-51(64)41-16-17-41)50-45(37)36-55-52(58-50)57-46-19-18-43(31-47(46)65-2)60-24-22-59(23-25-60)21-12-10-8-6-4-3-5-7-9-11-20-54-48(62)35-53-32-38-27-39(33-53)29-40(28-38)34-53/h13-15,18-19,26,30-31,36,38-41H,3-12,16-17,20-25,27-29,32-35H2,1-2H3,(H,54,62)(H,56,64)(H,55,57,58) |
Clé InChI |
KLSALARRZCZNDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCCCCCCCCCNC(=O)CC56CC7CC(C5)CC(C7)C6)OC)C8=CC=CC(=C8)NC(=O)C9CC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


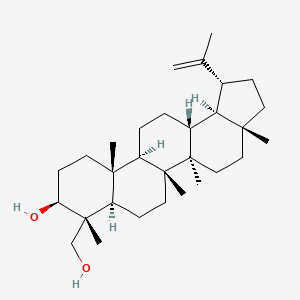
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
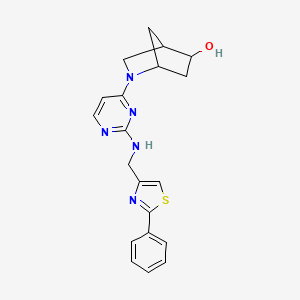
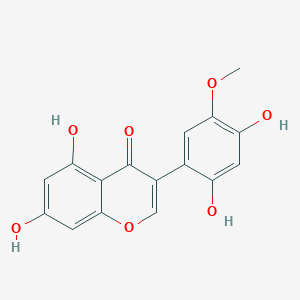
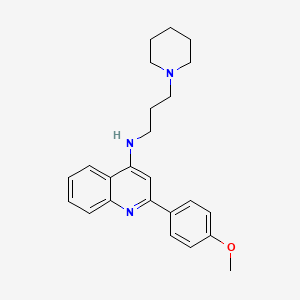
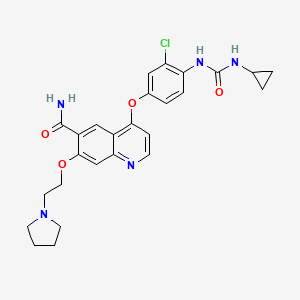
![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
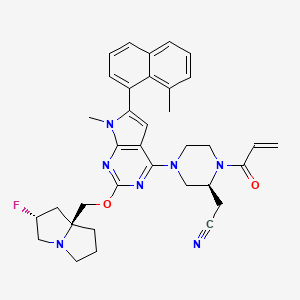
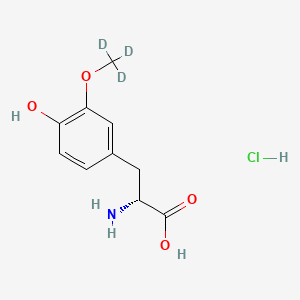
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
